![molecular formula C11H8Cl2N2O3 B2993506 5-(chloromethyl)-3-isoxazolyl N-(3-chlorophenyl)carbamate CAS No. 866154-18-9](/img/structure/B2993506.png)
5-(chloromethyl)-3-isoxazolyl N-(3-chlorophenyl)carbamate
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Overview
Description
Carbamates, such as “5-(chloromethyl)-3-isoxazolyl N-(3-chlorophenyl)carbamate”, are a class of chemicals that have wide applications in agriculture as pesticides and herbicides . They are also used in medicine and other industries. They are characterized by the presence of a carbamate group (-NHCOO-) in their structure .
Synthesis Analysis
The synthesis of carbamates typically involves the reaction of an amine or ammonia with a suitable ester or acid chloride . The specific synthesis pathway for “5-(chloromethyl)-3-isoxazolyl N-(3-chlorophenyl)carbamate” would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of a carbamate involves a carbonyl group (C=O) attached to an alkyl or aryl group and an -NH2 group . The specific structure of “5-(chloromethyl)-3-isoxazolyl N-(3-chlorophenyl)carbamate” would include these groups along with a 3-isoxazolyl group and a 3-chlorophenyl group.Chemical Reactions Analysis
Carbamates undergo various chemical reactions, including hydrolysis and reactions with nucleophiles . They can also undergo reactions with various enzymes in biological systems, leading to their degradation .Physical And Chemical Properties Analysis
Carbamates generally have moderate water solubility and are stable under normal conditions . They can be solids or liquids depending on their specific structure .Scientific Research Applications
Sprout Suppression in Potatoes
This compound is widely used around the globe to prevent sprouting of stored potatoes . The sprout suppression effect of this compound in potatoes was first reported by Marth and Shultz in 1952 . It has been extensively used on potatoes across the world for sprout suppression during storage . Various formulations of this chemical have been tried on potatoes to achieve sprout suppression viz. powder/dust application, dip treatment, and application of aerosol . Out of these, the most successful method of application has been in the form of aerosol or fog .
Residue Analysis in Stored Potatoes
Using high-performance liquid chromatography, residues of this compound were determined in peels, peeled tubers and unpeeled tubers periodically during storage at 10–12 °C in commercial cold stores . The highest concentration of this compound found in potato peels was 20.17 mg/kg fresh wt, whereas in unpeeled and peeled tubers the residue levels were very low ranging from 0.29 to 1.13 and 0.05 to 0.24 mg/kg, respectively . All residue levels observed were within the maximum residue level prescribed by the US Environmental Protection Agency .
Sorption Capacity Determination
The activated carbon adsorbent was found to be effective for the removal of approximately 80% of this compound from aqueous solution . Several isotherm models (Langmuir, Freundlich, Tempkin and Dubinin–Radushkevich) were evaluated . The maximum monolayer sorption capacity (Q m) from the Langmuir isotherm model was determined to be (44316.92 µg/g) . The separation factor (R L) is 0.11 which indicates a favorable equilibrium sorption with the R 2 value of 0.99, indicating that the Langmuir isotherm model fit the experimental sorption data well .
Mechanism of Action
Safety and Hazards
Carbamates can be toxic to humans and other organisms, with effects ranging from mild irritation to severe neurological effects depending on the specific compound and the level of exposure . They are also generally considered to be environmentally hazardous due to their toxicity to non-target organisms .
Future Directions
Research into carbamates is ongoing, with efforts focused on developing safer and more effective compounds for use in agriculture and medicine. This includes research into novel synthesis methods, improved formulations, and better understanding of their mechanisms of action and environmental impacts .
properties
IUPAC Name |
[5-(chloromethyl)-1,2-oxazol-3-yl] N-(3-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3/c12-6-9-5-10(15-18-9)17-11(16)14-8-3-1-2-7(13)4-8/h1-5H,6H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXWHMZJQRBCSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OC2=NOC(=C2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-3-isoxazolyl N-(3-chlorophenyl)carbamate |
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